molecular formula C21H35N3 B1668016 Bucainide CAS No. 51481-62-0

Bucainide

Cat. No.: B1668016
CAS No.: 51481-62-0
M. Wt: 329.5 g/mol
InChI Key: WRNQYBXJRPAGNS-UHFFFAOYSA-N
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Description

Bucainide is a potent cardiac depressant and antiarrhythmic agent. It is known for its ability to manage various types of arrhythmias, including ventricular and atrial arrhythmias. This compound also possesses local anesthetic effects and is a weak central nervous system depressant .

Preparation Methods

Bucainide can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of specific amines with aromatic aldehydes under controlled conditions. The industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Bucainide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Bucainide has a wide range of scientific research applications, including:

Mechanism of Action

Bucainide exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action prolongs the refractory period and reduces the excitability of cardiac cells, thereby preventing arrhythmias. The molecular targets of this compound include voltage-gated sodium channels, and it primarily affects the pathways involved in cardiac conduction .

Comparison with Similar Compounds

Bucainide is similar to other antiarrhythmic agents such as lidocaine and procainamide. this compound is unique in its specific binding affinity and its ability to act as both a cardiac depressant and a local anesthetic. Similar compounds include:

Properties

CAS No.

51481-62-0

Molecular Formula

C21H35N3

Molecular Weight

329.5 g/mol

IUPAC Name

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3

InChI Key

WRNQYBXJRPAGNS-UHFFFAOYSA-N

SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Canonical SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ucainide
bucainide maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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